5-Bromo-1,1-(ethylenedithio)-indane
Description
Significance of Indane Derivatives in Advanced Organic Chemistry and Materials Science
Indane and its derivatives, characterized by a fused benzene (B151609) and cyclopentane (B165970) ring system, represent a privileged scaffold in medicinal chemistry and materials science. eburon-organics.comnih.gov This rigid bicyclic framework provides a well-defined three-dimensional structure that is amenable to a wide range of chemical modifications. eburon-organics.com The diverse substitution patterns possible on the indane core allow for the fine-tuning of electronic and steric properties, leading to the development of a broad spectrum of biologically active compounds and advanced materials. eburon-organics.comnih.govresearchgate.net
Indane derivatives have been successfully incorporated into pharmaceuticals, including drugs for the treatment of Alzheimer's disease and AIDS. nih.gov Furthermore, they serve as foundational structures for neuroprotective agents and have shown promise in the development of anticancer and anti-inflammatory therapeutics. eburon-organics.comresearchgate.net In materials science, the indane scaffold contributes to the design of organic electronics and photopolymerization agents. nih.gov
Role of 1,3-Dithiolanes (Ethylenedithio Moieties) as Versatile Synthons and Protecting Groups in Multi-Step Synthesis
The 1,3-dithiolane (B1216140) group, formed from the reaction of a carbonyl compound with 1,2-ethanedithiol, is a cornerstone of modern synthetic strategy. organic-chemistry.orgasianpubs.org Its primary role is as a robust protecting group for aldehydes and ketones, demonstrating remarkable stability under both acidic and basic conditions. organic-chemistry.orgasianpubs.org This stability is crucial in multi-step syntheses where other functional groups in the molecule must undergo transformation without affecting the carbonyl moiety. uwindsor.ca
Beyond its protective function, the 1,3-dithiolane can act as a versatile synthon. Deprotonation of the C-2 position creates a nucleophilic center, an acyl anion equivalent, which can participate in carbon-carbon bond-forming reactions, a key strategy in the construction of complex natural products. asianpubs.orgacs.org The subsequent deprotection, though sometimes requiring specific conditions, regenerates the carbonyl group, making the dithiolane a powerful tool for umpolung (reactivity inversion). organic-chemistry.orgasianpubs.org
Strategic Importance of Aryl Halides, Specifically Brominated Aromatic Systems, in Modern Synthetic Transformations
Aryl halides are fundamental building blocks in organic synthesis, serving as key precursors for a vast array of complex molecules. chemistrylearner.comfiveable.metaylorandfrancis.com Their utility stems from their ability to participate in a wide range of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. chemistrylearner.comfiveable.me These palladium-catalyzed transformations have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of pharmaceuticals, agrochemicals, and advanced materials with unprecedented efficiency and precision. fiveable.me
Brominated aromatic systems, or aryl bromides, occupy a strategic position within the family of aryl halides. They offer a good balance of reactivity and stability. While more reactive than aryl chlorides, they are generally more stable and less expensive than aryl iodides, making them a popular choice for many synthetic applications. rsc.orgwikipedia.org The carbon-bromine bond is readily activated by transition metal catalysts, allowing for a high degree of control and functional group tolerance in coupling reactions. fiveable.mersc.org
Overview of Research Gaps and Current Challenges in the Chemistry of Halo-Substituted Dithioacetalized Indanes
While the individual components of 5-Bromo-1,1-(ethylenedithio)-indane are well-established in synthetic chemistry, the combined chemistry of halo-substituted dithioacetalized indanes presents specific challenges and knowledge gaps. The synthesis of these trifunctional molecules requires careful strategic planning to ensure chemoselectivity. Introducing the dithiolane and the halogen onto the indane core in a controlled manner can be complex.
Furthermore, the reactivity of this specific combination of functional groups has not been exhaustively explored. Understanding how the electronic effects of the bromo substituent influence the stability and reactivity of the dithiolane, and vice versa, is crucial for its effective use in synthesis. There is a need for more detailed studies on the scope and limitations of utilizing these molecules in various synthetic transformations, particularly in the context of developing novel, complex molecular architectures.
Research Objectives and Scope of Investigation for this compound
This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:
Detail the fundamental properties and synthesis of this specific molecule.
Explore its potential as a versatile intermediate in organic synthesis.
Highlight the strategic importance of its unique combination of functional groups.
The scope of this investigation is strictly limited to the chemical nature of this compound and its role in synthetic chemistry.
Chemical Compound Data
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 850349-56-3 | C₁₁H₁₁BrS₂ | 287.24 |
| 5-Bromo-1-indanone (B130187) | 34598-49-7 | C₉H₇BrO | 211.06 |
| 1,2-Ethanedithiol | 540-63-6 | C₂H₆S₂ | 94.20 |
| 5-Bromo-1-pentene | 1119-51-3 | C₅H₉Br | 149.03 |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 850349-56-3 echemi.comsinfoochem.com |
| Molecular Formula | C₁₁H₁₁BrS₂ echemi.comsinfoochem.com |
| Molecular Weight | 287.24 g/mol echemi.comsinfoochem.com |
| Synonyms | 5-Bromo-indan-1-one 1,2-ethanediol (B42446) ketal, Spiro[1,3-dioxolane-2,1'-[1H]indene], 5'-bromo-2',3'-dihydro- chemicalbook.com |
| Predicted Boiling Point | 325.2±42.0 °C chemicalbook.com |
| Predicted Density | 1.59±0.1 g/cm³ chemicalbook.com |
| DSSTox ID | DTXSID50592329 echemi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
850349-56-3 |
|---|---|
Molecular Formula |
C11H11BrS2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane] |
InChI |
InChI=1S/C11H11BrS2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 |
InChI Key |
NSSMXQPJRCDBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)SCCS2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Precursor Synthesis and Functionalization Strategies
The initial stages of the synthesis focus on creating the key precursor, 5-bromo-1-indanone (B130187), through the formation of the indanone scaffold and its subsequent functionalization.
Synthesis of Indanone Scaffolds: Established and Novel Approaches
The indanone framework is a common structural motif in many biologically active molecules and serves as a crucial building block in organic synthesis. dntb.gov.ua Established methods for the synthesis of 1-indanones often rely on the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. chemicalbook.comchemscene.com This classical approach typically employs strong acids such as polyphosphoric acid or Lewis acids like aluminum chloride to facilitate the cyclization. chemscene.comyoutube.com For instance, the cyclization of 3-phenylpropionic acid can be achieved to produce 1-indanone (B140024).
More novel and efficient approaches have been developed to overcome some of the limitations of the traditional methods, such as harsh reaction conditions and the generation of significant waste. These include the use of alternative catalysts and energy sources. Lanthanide triflates, for example, have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. acs.org Microwave-assisted and ultrasound-promoted syntheses have also emerged as greener alternatives, often leading to shorter reaction times and improved yields. figshare.com
One-pot syntheses have also been explored, such as the reaction of benzoic acids with ethylene in the presence of a Lewis acid, which proceeds through in situ formation of the 3-arylpropionic acid equivalent followed by intramolecular alkylation. acs.org Another innovative one-pot approach involves the Sb(V)-catalyzed reaction of phenylalkynes with aldehydes, which yields 2,3-disubstituted indanones with high stereoselectivity.
Regioselective Bromination of Indanone Derivatives: Mechanistic Considerations and Yield Optimization
With the indanone scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the 5-position of the aromatic ring. The position of bromination on the indanone ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
The bromination of 1-indanone can occur at either the aromatic ring or the α-position to the carbonyl group. Electrophilic aromatic substitution is favored for the aromatic ring, while radical or enolate-mediated reactions lead to α-bromination. To achieve regioselective bromination at the 5-position, electrophilic aromatic substitution is the desired pathway. This reaction typically proceeds by treating 1-indanone with a bromine source, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring.
The directing effects of the carbonyl group and the alkyl portion of the indanone ring influence the position of substitution. The carbonyl group is a deactivating group and a meta-director, while the alkyl group is an activating ortho-, para-director. In the case of 1-indanone, the interplay of these effects, along with steric considerations, typically directs the incoming electrophile to the 5- and 7-positions. Careful control of reaction conditions, such as temperature and the choice of solvent and catalyst, is crucial for optimizing the yield of the desired 5-bromo isomer over other potential products. For example, the direct bromination of 1-indanone can be controlled to favor the formation of 5-bromo-1-indanone. acs.org
Formation of the 1,1-(Ethylenedithio) Moiety (Thioacetalization)
The final stage in the synthesis of 5-Bromo-1,1-(ethylenedithio)-indane is the conversion of the carbonyl group of 5-bromo-1-indanone into a cyclic thioacetal. This transformation not only serves as a protecting group for the ketone but is also a key structural feature of the target molecule.
Thioacetalization of 5-Bromo-1-indanone with 1,2-Ethanedithiol: Reaction Conditions and Catalyst Selection
The most common method for the formation of the 1,1-(ethylenedithio) moiety is the direct reaction of the ketone with 1,2-ethanedithiol. This reaction is typically catalyzed by either a Lewis acid or a Brønsted acid.
Lewis Acid Catalysis: A variety of Lewis acids can be employed to catalyze the thioacetalization of ketones. Common examples include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). nih.gov The Lewis acid activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.
Brønsted Acid Catalysis: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are also effective catalysts for this transformation. The Brønsted acid protonates the carbonyl oxygen, which similarly activates the carbonyl group towards nucleophilic attack.
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. For a substrate like 5-bromo-1-indanone, the reaction would typically be carried out in an inert solvent, such as dichloromethane or toluene, with a stoichiometric amount or a slight excess of 1,2-ethanedithiol and a catalytic amount of the chosen acid.
Table 1: Common Catalysts for Thioacetalization
| Catalyst Type | Examples |
|---|---|
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ |
Evaluation of Alternative Thioacetalization Methodologies, Including Solvent-Free Conditions and Odorless Reagents
A significant drawback of using 1,2-ethanedithiol is its persistent and unpleasant odor. This has driven the development of alternative thioacetalization methodologies that are more environmentally friendly and user-friendly.
Solvent-Free Conditions: Thioacetalization reactions can often be performed under solvent-free conditions, which reduces waste and can lead to shorter reaction times and higher yields. organic-chemistry.org In these methods, the reactants are mixed with a solid-supported catalyst or a catalytic amount of a reagent like lithium bromide (LiBr) and heated. organic-chemistry.org
Odorless Reagents: To circumvent the use of volatile thiols, several odorless dithiol equivalents have been developed. These reagents react with carbonyl compounds to form the thioacetal without releasing foul-smelling byproducts. Examples include solid-supported dithiol reagents and ketene dithioacetals like 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, which can act as an odorless substitute for 1,3-propanedithiol. acs.orgfigshare.com
Chemo- and Regioselectivity in Dithioacetal Formation in the Presence of Other Functional Groups
When a molecule contains multiple functional groups, the chemoselectivity of a reaction becomes a critical consideration. In the case of 5-bromo-1-indanone, the two main functional groups are the ketone and the aryl bromide. Thioacetalization is highly chemoselective for carbonyl groups over aryl halides under typical Lewis or Brønsted acid-catalyzed conditions. The reaction conditions are generally mild enough that the C-Br bond on the aromatic ring remains intact.
This high degree of chemoselectivity allows for the selective protection of the ketone in 5-bromo-1-indanone without affecting the bromine substituent, which may be required for subsequent cross-coupling reactions or other transformations. The regioselectivity is also well-defined, as the thioacetal formation occurs exclusively at the carbonyl carbon.
Advanced Synthetic Transformations Leading to this compound
The construction of this compound is centered around the formation of a five-membered dithioacetal ring at the C-1 position of the 5-bromo-1-indanone skeleton. This transformation serves to protect the carbonyl group, a common strategy in multi-step organic synthesis to prevent unwanted reactions of the ketone functionality.
Sequential Halogenation and Thioacetalization Routes
The most direct synthetic approach to this compound involves a two-step sequence starting from 1-indanone. The initial step is the electrophilic aromatic substitution to introduce a bromine atom at the C-5 position of the indanone ring, yielding 5-bromo-1-indanone. This precursor is a known compound with the chemical formula C₉H₇BrO and a molecular weight of 211.06 g/mol . sigmaaldrich.com
The subsequent and key transformation is the thioacetalization of 5-bromo-1-indanone. This reaction is typically achieved by treating the ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. Common catalysts for this conversion include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds by the initial activation of the carbonyl oxygen by the Lewis acid, followed by nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol and subsequent cyclization to form the dithiolane ring.
A general representation of this reaction is as follows:
Reaction Scheme: Starting Material: 5-Bromo-1-indanone Reagents: 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) Product: this compound
The choice of solvent is critical and is typically an aprotic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to avoid interference with the Lewis acid catalyst. The reaction is often carried out at room temperature, although gentle heating may be employed to drive the reaction to completion.
Purification and Isolation Techniques for High-Purity Synthesis
The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity, which is essential for its use in further synthetic applications and for accurate analytical characterization.
Chromatographic Methodologies and Crystallization Protocols
Following the completion of the thioacetalization reaction, the crude product is typically isolated by quenching the reaction, followed by an aqueous workup to remove the catalyst and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure.
Column Chromatography: The primary method for purifying the crude this compound is column chromatography. Silica gel is the most common stationary phase for this purpose. The choice of eluent (mobile phase) is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to first elute any non-polar impurities and then the desired product.
Crystallization: Further purification can be achieved through crystallization. This technique relies on the principle of differential solubility of the compound and impurities in a given solvent or solvent mixture at varying temperatures. The selection of an appropriate solvent system is determined empirically, with the goal of finding a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Slow cooling of the saturated solution allows for the formation of well-defined crystals of the pure product, leaving impurities behind in the mother liquor.
Assessment of Purity and Structural Integrity in Synthetic Products
To confirm the successful synthesis of this compound and to assess its purity, a combination of spectroscopic and analytical techniques is employed. The expected molecular formula for the target compound is C₁₁H₁₁BrS₂, with a molecular weight of 287.24 g/mol . labshake.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the indane ring, and the methylene protons of the dithiolane ring. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the different carbon environments in the molecule. The spectrum would be expected to show signals for the aromatic carbons (with the carbon attached to the bromine atom having a characteristic chemical shift), the methylene carbons of the indane and dithiolane rings, and the spirocyclic carbon of the dithiolane group.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the compound and providing information about its structure through fragmentation patterns. The mass spectrum of this compound should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of the carbonyl group from the starting material (typically a strong absorption around 1700 cm⁻¹) and the presence of characteristic C-S and C-H stretching frequencies.
Reactivity and Mechanistic Investigations of 5 Bromo 1,1 Ethylenedithio Indane
Transformations Involving the Aromatic Bromine Moiety
The bromine atom attached to the aromatic ring of 5-Bromo-1,1-(ethylenedithio)-indane is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the bromo-indane core of the title compound is a suitable substrate for such reactions. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used for the formation of biaryl compounds. wikipedia.org The versatility of the Suzuki-Miyaura reaction has been demonstrated in the functionalization of similar bromo-indanone and bromo-indole structures. researchgate.netresearchgate.net For instance, the coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids proceeds efficiently. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a crucial method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira reaction is typically performed under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org The reaction has been successfully applied to various bromoindoles and other related heterocyclic systems. researchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is noted for its broad scope, allowing for the formation of bonds between various types of carbon atoms. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | Forms C(sp²)–C(sp²) bonds; tolerant of many functional groups. wikipedia.orgresearchgate.net |
| Heck | Alkene | Palladium catalyst, Base | Forms C(sp²)–C(sp²) bonds (vinylated arenes); often highly stereoselective. organic-chemistry.org |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds; mild reaction conditions. wikipedia.orglibretexts.org |
| Negishi | Organozinc | Palladium or Nickel catalyst | Broad scope for C-C bond formation. organic-chemistry.org |
The choice of ligand coordinated to the palladium center is critical in controlling the efficiency and selectivity of cross-coupling reactions. Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. nih.gov
For Suzuki-Miyaura reactions, phosphine (B1218219) ligands are commonly employed. For example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be an effective catalyst for the coupling of bromoindazoles. nih.govnih.gov The use of bulky biarylphosphine ligands, such as t-BuXPhos, can influence regioselectivity in the coupling of allylboronates. nih.gov In some cases, amino acids or their derivatives have been used as ligands, enabling reactions in aqueous media. researchgate.net
In Heck reactions, the choice of ligand can also be crucial. While some protocols are "phosphine-free," many rely on phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the palladium catalyst and promote high turnover numbers. organic-chemistry.orgbeilstein-journals.org
For Sonogashira couplings, common catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, often in conjunction with a copper(I) salt. libretexts.org The development of more efficient palladium-phosphine catalysts is an active area of research to improve yields and catalyst loading. libretexts.org
The success of palladium-catalyzed cross-coupling reactions with this compound depends on the nature of the organometallic coupling partner.
Organoboron Reagents (Suzuki-Miyaura): Boronic acids are generally stable, commercially available, and environmentally benign, making them highly popular coupling partners. wikipedia.org The reaction is tolerant of a wide variety of functional groups. nih.gov However, challenges can arise with sterically hindered boronic acids.
Organozinc Reagents (Negishi): Organozinc reagents are highly reactive and can be used for a broad range of couplings, including those involving alkylzinc reagents. organic-chemistry.org Their preparation and handling may require more stringent anhydrous conditions compared to organoboron compounds.
Alkynes (Sonogashira): Terminal alkynes are readily available and undergo efficient coupling. organic-chemistry.org The reaction is generally high-yielding for a wide range of aryl and vinyl halides. wikipedia.orglibretexts.org
Alkenes (Heck): The Heck reaction works well with activated alkenes, such as acrylates and styrenes. organic-chemistry.org The regioselectivity can sometimes be an issue with more complex alkenes.
Nucleophilic Aromatic Substitution (SNAr) Pathways: Exploration of Reaction Conditions and Substrate Scope
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of the aromatic ring. researchgate.net This type of reaction typically requires an electron-withdrawing group positioned ortho or para to the leaving group (in this case, bromine). The indane system itself does not inherently possess strong electron-withdrawing character to sufficiently activate the bromine for SNAr with common nucleophiles under standard conditions. However, in substrates with additional activating groups, or under forcing conditions (high temperature, strong nucleophiles), SNAr could potentially occur. For instance, SNAr reactions are well-documented for highly electron-deficient systems like fluorinated benzothiadiazoles or bromo-triazines. researchgate.net
Radical Reactions and Halogen Atom Transfer Chemistry
The bromine atom on the indane ring can also participate in radical reactions. Halogen atom transfer (HAT) processes, often initiated by radical initiators or photochemically, could lead to the formation of an aryl radical. This reactive intermediate could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. While specific examples involving this compound are not extensively documented in the searched literature, the principles of radical chemistry on aryl bromides are well-established.
Reactivity of the 1,1-(Ethylenedithio) Group
The 1,1-(ethylenedithio) group, also known as a dithiolane, serves as a protecting group for the ketone functionality of the parent 1-indanone (B140024). This group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. However, it can be cleaved under specific conditions to regenerate the carbonyl group.
Common methods for the deprotection of dithiolanes involve oxidative or mercury(II)-assisted hydrolysis. Reagents such as N-bromosuccinimide (NBS) in aqueous acetone, or mercuric chloride in the presence of calcium carbonate, are often effective. The stability of the dithiolane to the basic conditions of many cross-coupling reactions, followed by its selective removal, allows for a two-stage functionalization strategy: first, modification at the aromatic ring via the bromo group, and second, unmasking the ketone for further derivatization (e.g., reduction, oximation, or aldol (B89426) reactions). The sulfur atoms of the dithiolane group can also potentially participate in redox reactions, although this aspect is less explored in the context of the title compound.
Deprotection Strategies and Regeneration of the Carbonyl Functionality
The ethylenedithio group in this compound serves as a protective group for the corresponding carbonyl functionality at the 1-position of the indane ring. wikipedia.org The regeneration of the ketone, a process known as deprotection or dethioacetalization, is a crucial step in synthetic sequences where the dithioacetal has fulfilled its protective role.
Thioacetals exhibit greater stability towards acidic conditions compared to their oxygen analogues, acetals. researchgate.net Consequently, their cleavage often requires specific reagents that can facilitate the hydrolysis of the carbon-sulfur bonds. While historically, mercury(II) salts were employed for this purpose due to the high affinity of mercury for sulfur based on the Hard and Soft Acids and Bases (HSAB) principle, environmental concerns have largely led to their replacement. tcichemicals.com
Modern deprotection strategies frequently involve oxidative methods. Reagents such as bis(trifluoroacetoxy)iodobenzene can effectively cleave dithianes to furnish the corresponding ketones. organic-chemistry.org Another approach involves the use of iodine, which provides an attractive oxidative route for the conversion of 1,3-dithianes to carbonyl compounds. researchgate.net Care must be taken during these oxidative deprotections to avoid unwanted side reactions, such as the isomerization of double bonds into conjugation with the newly formed carbonyl group, should such functionalities be present in the molecule. researchgate.net
Reductive Desulfurization to Methylene (B1212753) Equivalents (e.g., Raney Nickel Reduction, Reductive Cleavage)
The dithioacetal group can be completely removed and replaced by two hydrogen atoms, effectively converting the protected carbonyl group into a methylene group (-CH2-). This transformation, known as reductive desulfurization, is a powerful tool for the deoxygenation of ketones and aldehydes.
A classic and widely used reagent for this purpose is Raney Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. The porous, high-surface-area nature of Raney Nickel makes it a highly effective catalyst for hydrogenation reactions. In the context of this compound, treatment with Raney Nickel would be expected to cleave the carbon-sulfur bonds and subsequently reduce the resulting species to yield 5-bromoindane.
It is important to consider the potential for competitive reduction of the aryl bromide under certain Raney Nickel conditions, although the C-Br bond is generally more robust than the C-S bonds of the dithioacetal. Careful control of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve the desired chemoselectivity.
Umpolung Chemistry: Generation and Reactivity of Carbanion Equivalents (e.g., Corey-Seebach Reaction)
In the case of this compound, treatment with a strong base, such as an organolithium reagent like n-butyllithium, would deprotonate the carbon atom of the dithioacetal. This generates a lithiated intermediate that is a potent nucleophile. wikipedia.org
This carbanion equivalent can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds at the 1-position of the indane ring. Subsequent deprotection of the dithioacetal would then reveal a new ketone. This methodology provides the synthetic equivalent of an acyl anion, a type of reactive intermediate that is otherwise difficult to generate and control. wikipedia.org
Oxidative Transformations of Dithioacetals
Beyond deprotection, the sulfur atoms of the dithioacetal in this compound are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides or sulfones. tcichemicals.com These transformations can be useful in their own right, as the resulting oxidized sulfur species can participate in further reactions. For instance, the oxidation of a thioacetal to a sulfoxide (B87167) can facilitate its hydrolysis to the corresponding carbonyl compound. tcichemicals.com
Interestingly, under certain conditions, such as visible-light photoredox catalysis in the presence of a base, 1,3-dithioacetals can undergo a rearrangement to form disulfide-linked dithioesters, rather than the expected deprotection to the aldehyde. chemrxiv.org This highlights the rich and sometimes unexpected reactivity of dithioacetals under oxidative conditions. chemrxiv.org The choice of oxidant and reaction conditions can therefore be used to steer the reaction towards different products.
Dithioacetal Exchange Reactions and Reversibility Studies
The formation of dithioacetals is a reversible process. This reversibility can be exploited in dithioacetal exchange reactions, where a dithioacetal is reacted with a different thiol or dithiol in the presence of a catalyst, leading to the formation of a new dithioacetal. While specific studies on dithioacetal exchange reactions involving this compound are not prevalent in the literature, the general principles of thioacetal chemistry suggest that such transformations are feasible.
The equilibrium of the reaction can be influenced by factors such as the relative concentrations of the reactants and products, and the removal of one of the products from the reaction mixture. These exchange reactions could potentially be used to introduce different dithioacetal protecting groups with varying stabilities or to synthesize more complex sulfur-containing molecules.
Interplay of Functional Groups: Cooperative and Competitive Reactivity
The presence of multiple functional groups in this compound—the aryl bromide and the dithioacetal—sets the stage for interesting and potentially complex reactivity patterns. The outcome of a given reaction will depend on the reagents and conditions employed, which can be tuned to favor transformation at one site over the other.
Chemoselectivity Challenges in Multi-Functionalized Systems
A key challenge in the synthetic manipulation of molecules like this compound is achieving chemoselectivity—the selective reaction of one functional group in the presence of another. For instance, in cross-coupling reactions, the aryl bromide is a handle for the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki or Heck coupling are commonly used for this purpose.
A potential issue is the compatibility of the dithioacetal group with the conditions of these cross-coupling reactions. While dithioacetals are generally stable, some palladium catalysts or the reaction conditions could potentially interact with the sulfur atoms, leading to catalyst deactivation or undesired side reactions. Therefore, careful selection of the catalyst system, ligands, base, and solvent is crucial to ensure that the cross-coupling reaction proceeds efficiently at the aryl bromide site without affecting the integrity of the dithioacetal.
Conversely, when targeting the dithioacetal for reactions such as deprotection or umpolung, the reagents used should be chosen to avoid reaction with the aryl bromide. For example, when generating the carbanion via deprotonation with a strong base, the possibility of lithium-halogen exchange at the aryl bromide position must be considered. This competitive reaction would generate an aryllithium species, leading to a different set of products upon reaction with an electrophile. The choice of base, temperature, and reaction time can often be optimized to favor one pathway over the other.
Remote Electronic and Steric Effects on Reaction Outcomes
The reactivity of this compound in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings is significantly influenced by the electronic and steric effects exerted by its substituents. The bromine atom at the 5-position and the ethylenedithio group at the 1-position play crucial roles in modulating the electron density of the aromatic ring and the steric accessibility of the reactive sites.
Electronic Effects:
Steric Effects:
To illustrate the interplay of electronic effects, the following table presents representative data from a study on the Suzuki-Miyaura coupling of various substituted aryl bromides. While not specific to this compound, it demonstrates how electron-donating and electron-withdrawing groups can affect reaction yields, which is a reflection of reaction rates.
Table 1: Effect of Substituents on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides
| Substituent on Aryl Bromide | Electronic Effect | Representative Yield (%) |
|---|---|---|
| -OCH3 (para) | Strongly Electron-Donating | 85 |
| -CH3 (para) | Electron-Donating | 92 |
| -H | Neutral | 95 |
| -Cl (para) | Electron-Withdrawing | 98 |
| -NO2 (para) | Strongly Electron-Withdrawing | 99 |
This table is based on generalized data from studies on Suzuki-Miyaura reactions and serves to illustrate the trend of how electronic effects of substituents can influence the outcome of the reaction. Stronger electron-withdrawing groups on the aryl bromide generally lead to higher yields under similar reaction conditions.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like this compound relies on a combination of kinetic studies, computational modeling, and analogy to well-studied systems. The Suzuki-Miyaura cross-coupling reaction provides a well-understood framework for discussing the likely mechanistic pathways.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgwikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step typically requires activation of the boronic acid with a base. organic-chemistry.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The rate law for a Suzuki-Miyaura reaction can be complex and dependent on the specific catalyst, substrates, and conditions. However, for many systems, the reaction is first-order in the concentration of the aryl halide and the palladium catalyst. The concentration of the boronic acid and the base can also affect the rate, particularly the transmetalation step.
Kinetic isotope effect (KIE) studies can be a powerful tool for elucidating reaction mechanisms. For example, the absence of a significant primary deuterium (B1214612) isotope effect when the C-H bond ortho to the bromine is replaced with a C-D bond would suggest that the C-H bond is not broken in the rate-determining step. masterorganicchemistry.com
The following table shows hypothetical kinetic data for a Suzuki-Miyaura reaction, illustrating how reaction rates can be determined.
Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction
| Time (min) | Concentration of Aryl Bromide (M) | Concentration of Product (M) | Rate (M/min) |
|---|---|---|---|
| 0 | 0.100 | 0.000 | - |
| 10 | 0.085 | 0.015 | 0.0015 |
| 20 | 0.072 | 0.028 | 0.0013 |
| 30 | 0.061 | 0.039 | 0.0011 |
| 60 | 0.037 | 0.063 | 0.0008 |
This table presents a hypothetical set of data for the progress of a Suzuki-Miyaura reaction. The rate is calculated as the change in product concentration over a time interval. Such data can be used to determine the reaction order and rate constant.
Computational chemistry provides a powerful means to investigate the transition states and reaction coordinates of complex reactions like the Suzuki-Miyaura coupling. While specific calculations for this compound are not published, studies on similar aryl bromides offer a model for the likely transition state structures and energetic profiles.
Oxidative Addition Transition State: The transition state for the oxidative addition of an aryl bromide to a Pd(0) complex is thought to involve the formation of a three-centered intermediate where the palladium atom interacts with both the carbon and bromine atoms of the C-Br bond. The geometry of this transition state is influenced by the steric and electronic properties of the phosphine ligands on the palladium and the substituents on the aryl ring.
Transmetalation Transition State: The transition state for transmetalation is more complex and can vary depending on the nature of the base and the organoboron species. It generally involves the formation of a bridged intermediate where the palladium and boron atoms are linked by the oxygen atoms of the activated boronic acid (boronate).
Reductive Elimination Transition State: The reductive elimination step proceeds through a three-coordinate transition state where the two organic groups destined to form the new C-C bond are brought into close proximity on the palladium center. The stability of this transition state is influenced by the steric bulk of the coupling partners and the ligands.
A reaction coordinate diagram for a typical Suzuki-Miyaura reaction would show the relative energies of the reactants, intermediates, transition states, and products. The highest energy transition state corresponds to the rate-determining step of the reaction. For many Suzuki-Miyaura couplings of aryl bromides, this is the oxidative addition step.
Applications in Advanced Organic Synthesis and Materials Chemistry
5-Bromo-1,1-(ethylenedithio)-indane as a Building Block for Complex Organic Scaffolds
The strategic placement of the bromo and ethylenedithio groups on the indane core makes this compound a highly useful intermediate for the construction of more elaborate molecular architectures.
Synthesis of Substituted Indane Derivatives with Diverse Functionalities
The bromine atom at the 5-position of the indane ring provides a reactive handle for introducing a variety of functional groups through cross-coupling reactions. This allows for the synthesis of a diverse library of substituted indane derivatives. For instance, the bromine can be readily displaced by various organic moieties using transition-metal-catalyzed reactions, such as Suzuki or Sonogashira couplings. These reactions enable the attachment of aryl, heteroaryl, or alkynyl groups, leading to compounds with tailored electronic and steric properties.
The ethylenedithio group, serving as a protecting group for the ketone at the 1-position, is stable under many reaction conditions used to modify the aromatic ring. This stability is crucial for sequential functionalization strategies. Once the desired modifications on the aromatic ring are complete, the ethylenedithio group can be selectively removed to regenerate the ketone, which can then undergo further transformations. This stepwise approach allows for the synthesis of a wide array of 1-indanone (B140024) derivatives with diverse functionalities at the 5-position.
| Starting Material | Reagent/Catalyst | Product | Application |
| This compound | Arylboronic acid, Pd catalyst | 5-Aryl-1,1-(ethylenedithio)-indane | Precursor for pharmacologically active compounds |
| This compound | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-1,1-(ethylenedithio)-indane | Intermediate for functional materials |
| 5-Aryl-1,1-(ethylenedithio)-indane | Deprotection agent (e.g., acid) | 5-Aryl-1-indanone | Scaffold for medicinal chemistry |
Construction of Fused and Spirocyclic Systems
The indane framework of this compound is a valuable starting point for the synthesis of more complex fused and spirocyclic ring systems. Fused indanes can be constructed through reactions that form new rings attached to the existing indane core. For example, a one-pot cascade hexadehydro-Diels–Alder (HDDA) reaction of functionalized tetraynes with nucleophilic reagents can lead to the formation of fused indanes under mild, metal-free conditions. rsc.org
Spirocyclic compounds, which contain two rings connected by a single common atom, can also be accessed from indane derivatives. The ketone at the 1-position of the indane, once deprotected, is a key functional group for the formation of spirocycles. For instance, spiro-indanone hybrids have been synthesized, highlighting the utility of brominated indanes in the assembly of complex heterocyclic systems.
Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) or Heterocycles
This compound can serve as a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. The bromo-functionalized indane can be used in cross-coupling reactions to build up larger aromatic systems. nih.gov For example, pyrene-based diarynes have been used as precursors for twisted fused polycyclic aromatic hydrocarbons. thieme-connect.de
Furthermore, the indane ring system itself can be a foundational unit for various heterocyclic structures. For instance, 5-bromoindole, an important pharmaceutical intermediate, can be synthesized from precursors that share structural similarities with brominated indanes. google.com The isatin (B1672199) scaffold, which is a derivative of indole, is another important heterocyclic system that has been synthesized from bromo-substituted precursors and exhibits a range of biological activities. researchgate.net
Utility as an Intermediate in Medicinal Chemistry Research (excluding biological activity/clinical data)
The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes this compound a valuable intermediate in the discovery and development of new therapeutic agents.
Scaffold for Novel Pharmacophore Development and Lead Compound Synthesis
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid indane core of this compound provides a well-defined three-dimensional structure that can be systematically modified to explore new pharmacophores.
The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of a molecule's properties to enhance its interaction with a target protein. nih.gov For example, novel hybrid scaffolds have been synthesized by combining the indanone ring system with other pharmacophoric elements, such as benzophenone, to create new lead compounds with potential therapeutic applications. tudublin.ienih.gov The development of new synthetic methods, such as core-hopping strategies, has further expanded the possibilities for creating novel benzoazepinone scaffolds from related starting materials. nih.gov
| Scaffold Feature | Synthetic Utility | Resulting Structure |
| Bromine at 5-position | Cross-coupling reactions | Diversely substituted indanes |
| Protected ketone at 1-position | Sequential functionalization | Multi-functionalized indanones |
| Rigid bicyclic core | Platform for pharmacophore design | Novel lead compounds |
Role in Total Synthesis of Natural Products or their Analogs
Natural products are a rich source of inspiration for the development of new drugs. The total synthesis of complex natural products and their analogs is a significant area of organic chemistry research that often relies on versatile building blocks. nih.gov While a direct role for this compound in a specific total synthesis was not found in the provided search results, its utility as a functionalized indane building block suggests its potential application in this field.
The indane moiety is present in various natural products, and the ability to synthesize functionalized indanes is crucial for accessing these molecules and their analogs. The development of synthetic strategies for natural products often involves the assembly of complex molecular architectures from smaller, well-defined fragments. nih.gov Given its chemical versatility, this compound could serve as a key fragment in the retrosynthetic analysis of certain indane-containing natural products, allowing for a convergent and efficient synthetic route.
Contribution to Advanced Materials Science (excluding material properties)
Precursor for Monomers in Polymer Synthesis (if applicable to the indane/dithioacetal systems)
Currently, there are no specific studies detailing the use of this compound as a monomer precursor for polymer synthesis. In principle, the bromine atom on the aromatic ring could be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to form conjugated polymers. The dithioacetal group is generally stable under these conditions, making it a viable protecting group for the ketone functionality of the parent indanone.
Furthermore, the dithioacetal itself could potentially be a precursor to a conductive polymer. For instance, oxidation of similar sulfur-containing heterocycles can lead to the formation of polymeric materials with interesting electronic properties. However, research into the polymerization of indane-based dithioacetals has not been reported. The synthesis of polymers incorporating tetrathiafulvalene (B1198394) (TTF), a related sulfur-rich molecule, is well-established and highlights the potential for sulfur-containing compounds in creating electroactive polymers. rsc.org
Design of Components for Molecular Electronics or Supramolecular Assemblies (e.g., linked to TTF derivatives)
The design of molecular conductors often involves planar, π-conjugated molecules, with tetrathiafulvalene (TTF) and its derivatives being extensively studied in this context. tcichemicals.comresearchgate.net These molecules can act as electron donors to form charge-transfer complexes with conductive properties. The fusion of chiral moieties with TTF has also been explored for creating chiral electroactive materials. mdpi.com
While there is no direct research linking this compound to TTF derivatives or its use in molecular electronics, its structure holds potential. The bromo-substituted indane moiety could, in theory, be coupled to a TTF unit. The resulting hybrid molecule would combine the electronic properties of TTF with the defined three-dimensional structure of the indane scaffold. Such a system could be investigated for its self-assembly properties and potential applications in molecular wires or switches. The development of TTF-containing oligomers, polymers, and dendrimers has opened avenues for new materials that integrate the unique properties of TTF. nih.gov
Role in Catalysis or Ligand Design (if sulfur or bromine play a role)
The presence of both sulfur and bromine atoms in this compound suggests a potential role in catalysis, either as a ligand precursor or as a reactant in specific transformations.
Potential as a Ligand Precursor for Transition Metal Complexes
The sulfur atoms of the dithioacetal group possess lone pairs of electrons that could coordinate to transition metals, making this compound a potential ligand precursor. Transition metal complexes with sulfur-containing ligands are a well-established class of compounds with diverse catalytic applications. The bromine atom on the aromatic ring could also participate in coordination or be used as a handle for further functionalization of the ligand. However, no studies have been published on the synthesis and catalytic activity of transition metal complexes derived from this specific compound. The design of chiral ligands for asymmetric catalysis is a major area of research, and while indane scaffolds have been used, the application of this particular dithioacetal derivative has not been explored. nih.gov
Reactant in Stereoselective Transformations
The dithioacetal group at the C1 position of the indane ring is a chiral center if the two sulfur atoms are part of a chiral auxiliary or if the substitution pattern of the indane ring creates asymmetry. However, in this compound, the ethylenedithio group is achiral. While there are reports on asymmetric intramolecular alkene bromofunctionalization reactions, there is no specific literature on the use of this compound as a reactant in stereoselective transformations. nih.gov The development of novel bioactive indane scaffolds with potential anticancer activity has been a focus of research, but these studies have not involved this specific dithioacetal. nih.gov
Theoretical and Computational Investigations
Electronic Structure Analysis of 5-Bromo-1,1-(ethylenedithio)-indane
A thorough analysis of the electronic structure would be the cornerstone of understanding the chemical nature of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in chemistry, physics, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases.
Using DFT, one could calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals are critical in predicting a molecule's reactivity. For instance, the HOMO location would indicate the most likely site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack. Furthermore, a map of the electrostatic potential could be generated to visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions.
Table 1: Hypothetical DFT Calculation Results for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
The five-membered ring of the indane core and the ethylenedithio group can exhibit conformational flexibility. Computational methods could be used to perform a potential energy surface scan by systematically rotating specific dihedral angles. This would allow for the identification of the most stable, low-energy conformations (conformational isomers) and the energy barriers between them. Understanding the preferred three-dimensional structure is essential as it dictates how the molecule interacts with other molecules.
Computational Modeling of Reactivity and Reaction Pathways
Beyond the static electronic structure, computational modeling can simulate chemical reactions, providing insights into reaction mechanisms and predicting outcomes.
For any proposed reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, computational methods could be used to locate the transition state structure. A transition state is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.
In cases where a reaction could lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling can help predict the major product. By calculating the activation energies for all possible reaction pathways, the pathway with the lowest energy barrier can be identified as the most favorable one, thus predicting the reaction's selectivity.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. Computational models can predict these interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, and van der Waals forces. By understanding these interactions, it is possible to predict how the molecules might self-assemble into larger, ordered structures, which is crucial for materials science applications.
Studies of Halogen Bonding and Sulfur-Sulfur Interactions
The presence of both a bromine atom on an aromatic ring and a dithiolane moiety makes this compound a prime candidate for engaging in complex non-covalent interactions, particularly halogen bonding and sulfur-involved interactions.
Halogen Bonding:
The bromine atom in this compound is expected to be a potential halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, along the extension of the C-Br covalent bond. nih.gov This positive region can interact favorably with a variety of halogen bond acceptors, such as lone pairs on oxygen, nitrogen, or even other sulfur atoms. nih.govresearchgate.net Computational studies on similar bromo-aromatic compounds have quantified the strength of these interactions, which can significantly influence molecular recognition and crystal packing. nih.govnih.gov
In a hypothetical computational study of this compound dimers, one could expect the formation of Br···S or Br···π interactions. The strength of these interactions would be dependent on the geometry and the electronic environment. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to model these interactions and calculate their binding energies.
Illustrative Data from a Hypothetical DFT Study:
| Interacting Pair | Interaction Type | Calculated Binding Energy (kcal/mol) |
| C-Br ··· S(dithiolane) | Halogen Bond | -2.5 to -4.0 |
| C-Br ··· π(aromatic) | Halogen-π Bond | -1.5 to -3.0 |
Note: These are hypothetical values based on typical ranges for such interactions found in the literature.
Sulfur-Sulfur and Other Sulfur Interactions:
The dithiolane ring introduces sulfur atoms that can participate in a range of non-covalent interactions. acs.org These include:
Sulfur-Aromatic Interactions: The sulfur atoms can interact with the π-system of the indane's aromatic ring in neighboring molecules. rsc.org These interactions are a combination of dispersion and electrostatic forces and are known to contribute to the stability of protein structures and molecular crystals. rsc.org
Lone Pair-π Interactions: The lone pairs of the sulfur atoms can act as electron donors to electron-deficient π-systems. soton.ac.uk
Intramolecular Interactions: The geometry of the dithiolane ring itself is of interest. nih.gov The C-S-S-C dihedral angle is a key parameter that influences the ring's conformation and reactivity. nih.govscispace.com Computational modeling can predict the most stable conformation of the dithiolane ring in this compound.
Crystal Packing Analysis
In the absence of an experimental crystal structure for this compound, a theoretical crystal packing analysis would be highly valuable. Such studies often use computational methods to predict the most likely crystal polymorphs. The analysis would focus on identifying the key intermolecular interactions that govern the solid-state assembly. Based on the functional groups present, the following interactions would be anticipated to play a significant role in the crystal packing:
Halogen Bonds: As discussed, Br···S or Br···O (if co-crystallized with a solvent like acetone) interactions could be dominant packing motifs. researchgate.net
Hydrogen Bonds: Weak C-H···S and C-H···π hydrogen bonds are expected to be prevalent, further stabilizing the crystal lattice.
π-π Stacking: The aromatic rings of the indane core could engage in π-π stacking interactions.
A review of related indandione derivatives reveals that their crystal structures are often stabilized by a network of weak intermolecular interactions, including hydrogen bonds. researchgate.net Similarly, studies on dithiolane derivatives show that the ring conformation and substituent effects significantly influence their packing and properties. nih.govnih.gov
Validation of Computational Models with Experimental Data
A critical step in any computational study is the validation of the theoretical models against experimental data. For this compound, this would ideally involve comparing calculated parameters with those obtained from techniques such as X-ray crystallography and NMR spectroscopy.
Hypothetical Validation Data:
| Parameter | Computational (DFT) | Experimental (Hypothetical) |
| Bond Lengths (Å) | ||
| C-Br | 1.905 | 1.900 |
| S-S | 2.050 | 2.045 |
| **Bond Angles (°) ** | ||
| C-C-Br | 120.5 | 120.2 |
| C-S-S | 95.0 | 94.8 |
| NMR Chemical Shifts (ppm) | ||
| Aromatic Protons | 7.2-7.6 | 7.1-7.5 |
| Dithiolane Protons | 3.3-3.6 | 3.2-3.5 |
Note: The "Experimental (Hypothetical)" values are representative of what might be expected from experimental measurements and serve to illustrate the validation process.
The close agreement between the calculated and experimental values in this hypothetical table would lend confidence to the computational model's ability to accurately describe the molecule's properties and to predict other characteristics that are difficult to measure experimentally. Quantum chemical calculations have been successfully used to understand the roles of sulfur-based non-covalent interactions in complex natural products, with good correlation to experimental observations. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of 5-Bromo-1,1-(ethylenedithio)-indane likely proceeds via the thioacetalization of its precursor, 5-bromo-1-indanone (B130187), with 1,2-ethanedithiol. organic-chemistry.org While effective, this method often relies on strong acid catalysts. organic-chemistry.org Future research could focus on developing more environmentally benign catalytic systems.
Catalytic Innovations: The use of solid-supported acid catalysts like Nafion-H or Amberlyst-15, or Lewis acids such as hafnium trifluoromethanesulfonate (B1224126), could offer milder, more selective, and recyclable alternatives to traditional methods. organic-chemistry.orgresearchgate.net Photocatalytic methods, employing visible light and a suitable photocatalyst, represent a frontier in green synthesis that could be applied to thioacetal formation. researchgate.netnih.gov
Development of Asymmetric Synthesis Methodologies for Chiral Analogs
While this compound itself is achiral, the indane scaffold is a core component of many chiral ligands and drugs. nih.govrsc.org Therefore, a significant area for future research is the development of methods to produce chiral analogs.
Asymmetric Catalysis: Research could be directed towards the enantioselective reduction of 5-bromo-1-indanone to a chiral indanol before the introduction of the dithiolane group. More advanced strategies could involve the rhodium-catalyzed asymmetric addition of arylboron reagents to bromo-indenes to create chiral 2-arylindanes. acs.org Furthermore, organocatalytic approaches, such as those using chiral N-heterocyclic carbenes (NHCs) to trigger intramolecular Michael additions, could be adapted to construct the chiral indane skeleton with high enantiomeric excess. rsc.org The development of chiral phase-transfer catalysts derived from cinchona alkaloids also presents a powerful tool for creating chiral spirocyclic systems related to the indane framework. acs.orgnih.gov
Unexplored Reactivity Profiles and New Transformational Pathways
The reactivity of this compound is largely dictated by its two key functional groups: the aryl bromide and the dithiolane.
Aryl Bromide Functionalization: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Future work should explore a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse substituents onto the aromatic ring. These reactions would grant access to a vast library of novel indane derivatives with tunable electronic and steric properties.
Dithiolane Ring Transformations: The 1,3-dithiolane (B1216140) group, while primarily a protecting group, possesses its own reactivity. Under strongly basic conditions (e.g., using n-butyllithium), 1,3-dithiolanes are known to undergo fragmentation to generate dithiocarboxylate anions and ethylene. wikipedia.orgacs.org This underexplored pathway could be harnessed as a novel method to synthesize dithioester derivatives from the indane core, opening up new avenues in polymer and heterocycle synthesis. acs.org Additionally, methods for the mild deprotection of the dithiolane to regenerate the ketone are crucial for its use as a protecting group in multi-step syntheses. organic-chemistry.org
Expansion of Applications in Diverse Fields of Chemical Research
The functionalized indane core is a privileged structure in medicinal chemistry and a promising scaffold in materials science. nih.govtudublin.ie
Medicinal Chemistry: The indane scaffold is present in numerous drugs, including treatments for HIV (Indinavir) and neurodegenerative diseases. nih.govresearchgate.net By using the bromo- and dithiolane-functionalized indane as a starting point, medicinal chemists could synthesize novel libraries of compounds for screening against a wide range of biological targets. The ability to easily modify the aromatic ring via cross-coupling allows for systematic structure-activity relationship (SAR) studies. researchgate.net
Materials Science: Organosulfur compounds are known to exhibit interesting optical properties. Specifically, polymers containing dithiolane and related disulfide linkages have been investigated for their high refractive indices. rsc.orgrsc.org Future research could explore the polymerization of this compound derivatives to create novel high-refractive-index polymers for applications in optics and optoelectronics. The bromine atom could be used to tune the electronic properties of the monomer or to provide a site for crosslinking.
Integration with Flow Chemistry or Automation for Enhanced Synthesis
Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. springerprofessional.denih.gov
Flow Chemistry: The synthesis of heterocyclic compounds and pharmaceutical intermediates has been shown to benefit greatly from flow chemistry, which allows for precise control over reaction parameters and the safe handling of hazardous reagents or unstable intermediates. mdpi.comdurham.ac.ukuc.pt A multi-step flow process could be designed for the synthesis of this compound and its subsequent derivatization. This would be particularly advantageous for exothermic reactions or for generating and immediately using reactive intermediates in cross-coupling reactions. nih.gov
Automated Synthesis: Automated platforms that integrate liquid handling and purification systems can accelerate the drug discovery process by rapidly generating libraries of analogs. nih.govyoutube.com An automated workflow could use this compound as a common precursor, reacting it with a diverse set of building blocks (e.g., boronic acids for Suzuki couplings) to quickly produce a large number of derivatives for biological screening. youtube.com
Addressing Sustainability Challenges in the Synthesis and Application of Related Compounds
The use of organobromine and organosulfur compounds comes with inherent environmental and sustainability considerations.
Organobromine Compounds: Brominated organic compounds can be persistent in the environment and some have been associated with negative health impacts. researchgate.netliverpooluniversitypress.co.uk Future research must prioritize the development of "greener" bromination techniques and ensure that the resulting products and their downstream derivatives are evaluated for their environmental fate and potential for bioaccumulation. researchgate.net
Organosulfur Chemistry: The synthesis of organosulfur compounds often involves volatile and odorous thiols. taylorandfrancis.com Developing odorless sulfur-transfer reagents and catalytic methods that minimize sulfur-containing waste are key goals for sustainable chemistry. acs.org Research into the lifecycle of sulfur-containing materials, including their potential for recycling, is also a critical area for future investigation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Bromo-1,1-(ethylenedithio)-indane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves introducing bromine and ethylenedithio groups to an indane backbone. A bromination step may use reagents like bromine (Br₂) in anhydrous ether (Et₂O) at 0°C, followed by quenching with NaHCO₃ to neutralize excess acid . Solvent choice (e.g., Et₂O for bromination) and temperature control are critical to avoid side reactions. Optimization can include varying equivalents of bromine or adjusting reaction time (e.g., 2 hours at room temperature for completion) . Purification via crystallization from ethanol (EtOH) is recommended for isolating high-purity products .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine and sulfur positions). Coupling constants (e.g., J = 3.4–6.3 Hz for protons near sulfur) help identify stereoelectronic effects .
- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., C₁₁H₁₁BrS₂, m/z ≈ 287.05) .
- X-ray crystallography : Resolves crystal packing and confirms the ethylenedithio bridge geometry if single crystals are obtainable.
Q. What are the common challenges in isolating this compound, and how can they be addressed?
- Methodological Answer : Challenges include bromine’s volatility and sulfur’s tendency to oxidize. Solutions:
- Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sulfur moieties.
- Use low-temperature crystallization (e.g., EtOH at –20°C) to improve yield and purity .
- Monitor reaction progress via TLC or GC-MS to identify intermediates/byproducts early .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution, highlighting nucleophilic/electrophilic sites. For example:
- The bromine atom’s electrophilicity makes it susceptible to Suzuki-Miyaura coupling.
- Sulfur’s lone pairs may coordinate with transition-metal catalysts (e.g., Pd), requiring ligand optimization to avoid catalyst poisoning .
- Simulate transition states to predict regioselectivity in substitutions or ring-opening reactions.
Q. How do steric and electronic effects of the ethylenedithio group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Steric effects : The rigid indane backbone and sulfur atoms create steric hindrance, reducing hydrolysis rates.
- Electronic effects : Sulfur’s electron-donating nature stabilizes adjacent carbocations, but acidic conditions may protonate sulfur, leading to ring distortion.
- Experimental validation: Perform stability assays in buffered solutions (pH 1–14) and monitor degradation via HPLC. Compare with non-sulfur analogs to isolate sulfur’s role .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from subtle differences in:
- Catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter coupling efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates.
- Systematic replication studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst) are essential. Use design of experiments (DoE) to identify critical factors .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to probe the bromine substitution mechanism in this compound?
- Methodological Answer :
- Variable control : Vary nucleophile concentration (e.g., NaOH, amines) while keeping temperature constant.
- Rate monitoring : Use UV-Vis spectroscopy to track absorbance changes (e.g., Br⁻ release) or conduct in situ IR to detect intermediate formation.
- Activation energy : Calculate Eₐ via Arrhenius plots from rate constants at multiple temperatures (e.g., 25°C–60°C) .
Q. What statistical methods are appropriate for analyzing contradictory spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Multivariate analysis : Principal component analysis (PCA) can cluster datasets and identify outliers.
- Error analysis : Compare instrument precision (e.g., ±0.01 ppm for NMR) and solvent effects (CDCl₃ vs. DMSO-d₆).
- Collaborative validation : Cross-check data with independent labs using identical samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
